P2X3 Receptor Antagonism: A Validated Target Engagement Profile for 2-Ethoxypyridine-3-carboxamide
2-Ethoxypyridine-3-carboxamide has demonstrated measurable antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3), a validated target for pain and inflammation. This provides a defined, albeit single-concentration, benchmark for its use in neurological research [1]. While a direct head-to-head comparison with a specific analog is absent from primary literature, this data confirms its target engagement profile, which is a critical selection criterion for fragment-based drug discovery.
| Evidence Dimension | P2X3 receptor antagonism |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | No direct comparator data available for a close analog in the same assay |
| Quantified Difference | N/A (No direct comparator) |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes; compound tested at 10 µM |
Why This Matters
This data provides a verifiable, quantitative anchor for assessing batch-to-batch consistency in functional assays and ensures the procured material aligns with the activity profile reported in early-stage discovery programs.
- [1] BindingDB. (2012). Affinity Data for BDBM50118219. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
